Ethyl 2,3-dichlorobenzoate
Overview
Description
Ethyl 2,3-dichlorobenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 3, and an ethyl ester group attached to the carboxyl group. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dichlorobenzoate can be synthesized through the esterification of 2,3-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,3-dichlorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form ethyl 2,3-dichlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,3-dichlorobenzoic acid and ethanol.
Reduction: Ethyl 2,3-dichlorobenzyl alcohol.
Scientific Research Applications
Ethyl 2,3-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2,3-dichlorobenzoate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,3-Dichlorobenzoic Acid: Shares the same dichlorobenzene core but lacks the ethyl ester group.
Ethyl 3,5-dichlorobenzoate: Similar structure but with chlorine atoms at positions 3 and 5 instead of 2 and 3.
Uniqueness: Ethyl 2,3-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms and the presence of the ethyl ester group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
ethyl 2,3-dichlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAQGXDIXJVBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604807 | |
Record name | Ethyl 2,3-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31273-66-2 | |
Record name | Ethyl 2,3-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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